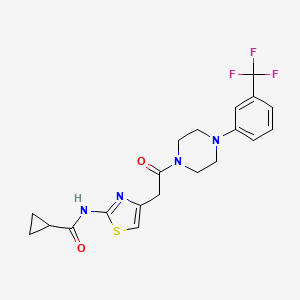

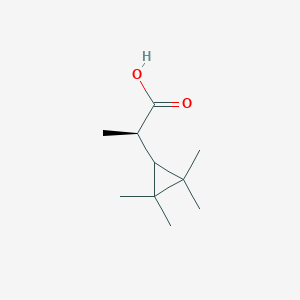

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of similar compounds has been achieved through one-pot cascade reactions . For instance, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles have been synthesized through the reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diketones .Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Thiazoles undergo various chemical reactions due to the presence of sulfur and nitrogen atoms. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Applications De Recherche Scientifique

GPCR Ligand Activity

The compound has been found to be moderately active as a GPCR (G Protein-Coupled Receptors) ligand . GPCRs are a large family of cell surface receptors that respond to a variety of external signals. Binding of a signaling molecule to a GPCR results in G protein activation, which in turn triggers a cellular response .

Ion Channel Modulation

The compound also shows moderate activity as an ion channel modulator . Ion channels are pore-forming proteins that help establish and control the small voltage gradient across the plasma membrane of cells. They are particularly prominent in the nervous system .

Kinase Inhibition

Kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. By doing so, they serve as an on/off switch for many cellular functions. The compound has been found to inhibit kinase activity, which could have implications in treating diseases such as cancer .

Nuclear Receptor Ligand Activity

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. As a ligand for these receptors, the compound could potentially influence cellular metabolism and other processes .

Protease Inhibition

Proteases are enzymes that perform proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They are involved in many biological functions, including digestion of ingested proteins, protein synthesis, and cell signaling. The compound has been found to inhibit protease activity .

Enzyme Inhibition

In addition to proteases, the compound has been found to inhibit other types of enzymes . This could have a wide range of implications, as enzymes play crucial roles in numerous biological processes.

Antiviral Activity

Indole derivatives, which include the compound , have been found to possess antiviral activity . This suggests that the compound could potentially be used in the treatment of viral infections .

Anti-inflammatory and Analgesic Activities

Some derivatives of the compound have shown anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain .

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have been found to bind with the DNA duplex . They demonstrate a strong binding affinity with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex .

Orientations Futures

The future directions in the research of thiazole derivatives could involve the design and development of new compounds with enhanced biological activities and lesser side effects . The synthesis of new derivatives and their evaluation for various biological activities could be a promising area of research .

Propriétés

IUPAC Name |

N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O2S/c21-20(22,23)14-2-1-3-16(10-14)26-6-8-27(9-7-26)17(28)11-15-12-30-19(24-15)25-18(29)13-4-5-13/h1-3,10,12-13H,4-9,11H2,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMVKQZNADGKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)

![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2735433.png)

![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)